

# "Etofenprox-phenol-d5 toxicological profile"

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Etofenprox-phenol-d5 |           |
| Cat. No.:            | B15556250            | Get Quote |

An In-depth Technical Guide on the Toxicological Profile of Etofenprox and its Deuterated Phenol Metabolite

Disclaimer: This document provides a comprehensive overview of the toxicological profile of Etofenprox. Specific toxicological data for **Etofenprox-phenol-d5** is not extensively available in public literature. **Etofenprox-phenol-d5** is a deuterium-labeled version of a metabolite of Etofenprox, primarily used as an internal standard for analytical testing. Its toxicological properties are inferred from the data on the parent compound, Etofenprox, and its known metabolic pathways. The deuterium labeling is not expected to significantly alter its toxicological profile.

## **Executive Summary**

Etofenprox is a non-ester pyrethroid insecticide characterized by its ether linkage, which confers distinct metabolic and toxicological properties compared to traditional pyrethroid esters. It functions as a broad-spectrum insecticide with contact and stomach action, targeting the nervous systems of insects.[1][2] In mammals, Etofenprox exhibits very low acute toxicity.[3][4] The primary target organs identified in subchronic and chronic studies are the liver, thyroid, kidneys, and the hematopoietic system.[5][6] Metabolism of Etofenprox proceeds through oxidative pathways, including hydroxylation and O-dealkylation, leading to metabolites that are subsequently conjugated and excreted. This guide summarizes the available quantitative toxicological data, outlines experimental methodologies from key studies, and visualizes the metabolic pathway and a general toxicological assessment workflow.

# **Quantitative Toxicological Data**



The toxicological data for Etofenprox has been established through a comprehensive set of studies. The key quantitative endpoints are summarized below.

**Table 1: Acute Toxicity of Etofenprox** 

| Test                  | Species    | Route               | Value               | Toxicity<br>Category | Reference |
|-----------------------|------------|---------------------|---------------------|----------------------|-----------|
| LD50                  | Rat        | Oral                | >42,880<br>mg/kg    | Category IV          | [3][4]    |
| LD50                  | Rat        | Dermal              | >2,140 mg/kg        | Category III         | [3][4]    |
| LD50                  | Rat        | Subcutaneou<br>s    | >32,160<br>mg/kg    | -                    | [3]       |
| LD50                  | Rat        | Intraperitonea<br>I | >42,880<br>mg/kg    | -                    | [3]       |
| LC50                  | Rat        | Inhalation          | >5.88 mg/L          | Category IV          | [5]       |
| Skin Irritation       | Rabbit     | Dermal              | Not an irritant     | Category IV          | [5]       |
| Eye Irritation        | Rabbit     | Ocular              | Not an irritant     | Category IV          | [5]       |
| Skin<br>Sensitization | Guinea Pig | Dermal              | Not a<br>sensitizer | -                    | [5]       |

**Table 2: Chronic Toxicity and Reference Doses for Etofenprox** 



| Study Type                              | Species            | NOAEL                                                            | LOAEL             | Key Effects<br>at LOAEL                                                            | Reference |
|-----------------------------------------|--------------------|------------------------------------------------------------------|-------------------|------------------------------------------------------------------------------------|-----------|
| 2-Year<br>Carcinogenici<br>ty           | Mouse              | 3.1<br>mg/kg/day                                                 | 10.4<br>mg/kg/day | Increased incidence of dilated/basop hilic renal cortical tubules.                 | [1]       |
| Combined<br>Chronic/Carci<br>nogenicity | Rat                | -                                                                | 25.5<br>mg/kg/day | Increased<br>thyroid<br>weights, liver<br>histopatholog<br>y changes.              | [7]       |
| 90-Day<br>Toxicity                      | Mouse              | 375<br>mg/kg/day                                                 | 1975<br>mg/kg/day | Increased mortality, reduced body weight gain, kidney damage, minor liver changes. | [1]       |
| 13-Week<br>Neurotoxicity                | Rat                | 604<br>mg/kg/day                                                 | -                 | No evidence of systemic toxicity or neurotoxicity observed.                        | [1]       |
| Reference<br>Dose                       | Value              | Basis                                                            | Safety Factor     | Reference                                                                          |           |
| Acceptable<br>Daily Intake<br>(ADI)     | 0-0.03 mg/kg<br>bw | Based on the NOAEL from the 2-year mouse carcinogenicit y study. | 100               | [1]                                                                                |           |



|--|--|

# **Metabolism of Etofenprox**

Etofenprox is extensively metabolized in animals and plants. The metabolic pathways primarily involve oxidative reactions. In rats, absorption after a single oral dose is incomplete.[1] The parent compound is metabolized via several key reactions:

- Oxidation: The benzylic carbon atom can be oxidized, converting the ether bond into an ester, forming the metabolite α-CO (2-(4-ethoxyphenyl)-2-methylpropyl 3-phenoxybenzoate).
   [1][8] This metabolite is a significant product in plants and soil.[1]
- O-Desethylation: The ethyl group on the ethoxyphenyl moiety is removed.
- Aromatic Hydroxylation: Hydroxyl groups are added to the phenoxy ring, particularly at the 4'-position.[1]
- Conjugation: The resulting metabolites undergo conjugation with glucuronic acid and sulfate before excretion.[1]

No unchanged etofenprox is found in the urine; it is primarily a component in feces, likely from unabsorbed material.[1]





Click to download full resolution via product page

Figure 1: Simplified metabolic pathway of Etofenprox.

# Mechanism of Action and Target Organs Mechanism of Action

Similar to pyrethroids, Etofenprox acts on the nervous system of insects by modulating ion channels.[1] However, its chemical structure is different, featuring an ether linkage instead of the ester bond typical of pyrethroids.[5] This structural difference makes it less susceptible to detoxification by esterase enzymes, which can be a mechanism of resistance in insects.[9] In mammals, Etofenprox does not exhibit the neurotoxic syndromes typical of pyrethroids, and there is no evidence to suggest its primary molecular target is the sodium channel.[7]

#### **Target Organs**

In mammalian toxicity studies, the primary target organs for Etofenprox are:

- Liver: Effects include increased liver weight and centrilobular hepatocyte enlargement.[6][7] These effects are often considered adaptive responses.
- Thyroid: Increased thyroid weights and histopathological changes have been observed. [6][7]
- Kidney: Renal toxicity, including dilated and basophilic renal tubules, was a key finding in long-term mouse studies.[1]
- Hematopoietic System: Minor hematological effects have been noted in some studies.

### **Experimental Protocols Overview**

#### Foundational & Exploratory





Detailed experimental protocols are proprietary to the conducting laboratories. However, regulatory summaries provide key details of the study designs.

- Acute Oral Toxicity (LD50): As per OECD Guideline 420, studies were conducted in rats. A
  single dose was administered, and animals were observed for 14 days for signs of toxicity
  and mortality.
- Chronic Toxicity/Carcinogenicity Studies: These studies are typically conducted over a 2-year period in rats and mice. Animals are fed diets containing various concentrations of Etofenprox. Endpoints evaluated include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and comprehensive histopathological examination of tissues. For example, the 2-year mouse study that established the ADI involved dietary administration at concentrations of 30, 100, 300, and 1000 ppm.[1]
- Developmental and Reproductive Toxicity: Multi-generation studies are performed in rats.
   Animals are exposed to Etofenprox in their diet before and during mating, gestation, and lactation. The health of the parental generation and the viability, growth, and development of subsequent generations are assessed. Developmental toxicity studies in rats and rabbits showed no evidence of teratogenicity.[1]
- Neurotoxicity Studies: Acute and subchronic neurotoxicity studies in rats are conducted to
  evaluate potential effects on the nervous system. These involve functional observational
  batteries (FOB), motor activity assessments, and neuropathological examinations. An acute
  study showed no effects up to 2000 mg/kg, and a 13-week study showed no neurotoxicity up
  to 604 mg/kg/day.[1]





Click to download full resolution via product page

Figure 2: General workflow for pesticide toxicological assessment.

# **Genotoxicity and Carcinogenicity**

Etofenprox has been tested in a comprehensive range of in vitro and in vivo genotoxicity studies. The results have consistently shown no evidence of genotoxic potential.[1]

The carcinogenic potential was evaluated in long-term studies in mice and rats. In rats, there was no evidence of carcinogenicity. In mice, carcinogenicity was considered secondary to renal toxicity occurring at high doses that are not relevant to human exposure levels. Based on the absence of genotoxicity and the mode of action for tumor formation in mice, the U.S. EPA has



classified Etofenprox as "not likely to be carcinogenic to humans at doses that do not alter rat thyroid hormone homeostasis."[1][5]

#### Conclusion

Etofenprox demonstrates a low order of acute toxicity. The primary toxicological concerns identified from repeated, long-term exposure in animal studies relate to effects on the liver, kidneys, and thyroid. It is not genotoxic or considered a carcinogenic risk to humans under normal exposure conditions. While specific toxicological data for **Etofenprox-phenol-d5** are scarce, its profile can be reliably inferred from the extensive database of its parent compound, Etofenprox. The metabolic pathways are well-characterized, involving oxidation and conjugation, which facilitate its excretion. The established reference doses (ADI) provide a basis for ensuring human safety.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. fao.org [fao.org]
- 2. Etofenprox Wikipedia [en.wikipedia.org]
- 3. fao.org [fao.org]
- 4. Etofenprox | MITSUI CHEMICALS AMERICA, INC. [us.mitsuichemicals.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Collection Insect-Mediated Metabolic Activation of Etofenprox Amplifies Hidden Aquatic Toxicity in Rice Ecosystems - Environmental Science & Technology - Figshare [figshare.com]
- 7. Federal Register :: Etofenprox; Pesticide Tolerances [federalregister.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. colkim.it [colkim.it]
- To cite this document: BenchChem. ["Etofenprox-phenol-d5 toxicological profile"].
   BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15556250#etofenprox-phenol-d5-toxicological-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com